3-(phenylsulfamoyl)propanoic Acid
Description
Contextualization within Sulfonamide Chemistry and Bioactive Molecules
The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry and has been integral to the development of a vast array of therapeutic agents. nih.gov This group is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. The incorporation of the sulfonamide moiety can be traced back to the discovery of antibacterial sulfa drugs, which were among the first effective systemic antimicrobials. evitachem.com
The significance of sulfonamides extends far beyond their antibacterial properties. Derivatives have been developed that exhibit a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and antimalarial effects. nih.gov The chemical properties of the sulfonamide group, such as its ability to act as a bioisosteric replacement for other functional groups like carboxylic acids and its capacity to form strong hydrogen bonds, make it a valuable component in drug design. nih.gov Molecules containing this group are explored for various therapeutic applications, from enzyme inhibitors to receptor antagonists. sigmaaldrich.com
Overview of Propanoic Acid Derivatives in Medicinal and Chemical Biology Research
Propanoic acid and its derivatives are ubiquitous in nature and chemical research, featuring prominently in both metabolic processes and pharmaceutical development. frontiersin.org The three-carbon carboxylic acid chain serves as a fundamental structural motif in numerous bioactive compounds. Perhaps the most well-known examples are the arylpropanoic acids, a major class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes ibuprofen (B1674241) and naproxen. frontiersin.org These compounds function primarily by inhibiting cyclooxygenase (COX) enzymes. frontiersin.org
The research landscape for propanoic acid derivatives is diverse. Beyond anti-inflammatory applications, these compounds have been investigated for a range of other biological activities, including antibacterial, anticancer, and anticonvulsant properties. frontiersin.org For instance, specific derivatives have been synthesized and evaluated as antimicrobial agents against multidrug-resistant pathogens and as potential therapies for metabolic diseases. Current time information in Los Angeles, CA, US.cymitquimica.com The propanoic acid moiety is also a key component in the synthesis of intermediates for various pharmaceuticals, including HIV protease inhibitors. lookchem.com
Academic Research Trajectories and Significance of Sulfamoyl Carboxylic Acids
The combination of a sulfonamide and a carboxylic acid within a single molecular structure, as seen in sulfamoyl carboxylic acids, represents an area of academic interest for creating novel compounds with potential biological activity. The general synthetic approach to creating N-arylsulfamoyl carboxylic acids involves the reaction of an amino acid with an arylsulfonyl chloride, a method that provides a pathway to a diverse library of potential drug candidates. nih.gov
Research into related structures has shown promising results. For example, complex derivatives of phenylalkanoic acid containing a sulfonamide linkage have been synthesized and shown to act as dual inhibitors of thromboxane (B8750289) A2 receptor and synthase, which could be relevant for cardiovascular conditions. researchgate.net Furthermore, research into the synthesis of new phenylsulfamoyl carboxylic acids derived from various amino acids has been pursued to explore their potential antimicrobial and antioxidant activities. nih.gov
While the broader class of sulfamoyl carboxylic acids is an active area of investigation, specific academic studies focusing solely on the biological activities or therapeutic applications of 3-(phenylsulfamoyl)propanoic acid are not prominent in the available literature. Its primary role appears to be that of a chemical building block, a foundational molecule available for researchers to use in the synthesis of larger, more complex target compounds for drug discovery and materials science. The synthesis of the related compound, 3-(phenylsulfonyl)propionic acid (a sulfone, not a sulfonamide), is documented, highlighting the chemical accessibility of this structural backbone. The future trajectory for this compound will likely involve its use in combinatorial chemistry and targeted synthesis programs to explore new bioactive molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(phenylsulfamoyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c11-9(12)6-7-15(13,14)10-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRCRWSSMXOTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427684 | |
| Record name | 3-(anilinosulfonyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61759-00-0 | |
| Record name | 3-(anilinosulfonyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N Phenylsulfamoyl Propanoic Acid Derivatives
Established Synthetic Routes to 3-(Phenylsulfamoyl)propanoic Acid Analogs
Traditional methods for the synthesis of this compound analogs often rely on well-established chemical transformations. These routes typically involve the formation of the sulfonamide bond followed by the introduction or modification of the propanoic acid side chain.
Reaction of Anilines with Sulfonyl Chlorides and Subsequent Functionalization
A foundational approach to synthesizing N-phenylsulfamoyl derivatives begins with the reaction between anilines and sulfonyl chlorides. This reaction, a cornerstone of sulfonamide synthesis, forms the N-phenylsulfonamide core structure. thieme-connect.comnih.gov The resulting sulfonamide can then undergo N-alkylation to introduce the propanoic acid moiety. ionike.comorganic-chemistry.org This functionalization can be achieved by reacting the sulfonamide with a suitable three-carbon synthon containing a carboxylic acid or a precursor group, such as an ester. The use of various substituted anilines and sulfonyl chlorides allows for the creation of a diverse library of analogs. nih.gov
Synthesis through Amino Acid Precursors and Sulfamoyl Chlorides
An alternative and highly convergent strategy utilizes amino acids as starting materials. nih.gov Specifically, β-alanine serves as a direct precursor to the this compound backbone. The synthesis involves the reaction of β-alanine with a phenylsulfamoyl chloride. researchgate.net This method is advantageous as it incorporates the propanoic acid moiety from the outset. The use of amino acids as precursors is a growing area of interest due to their chirality, diverse side chains, and biocompatibility, which allows for the synthesis of structurally varied sulfonamides under mild conditions. nih.gov This approach has been successfully employed in the synthesis of various sulfamoyl carboxamide derivatives from sulfur-containing α-amino acids. researchgate.net
Hydrolysis of Sulfamoyl Propanoate Esters
In many synthetic sequences, the carboxylic acid functionality of the propanoic acid side chain is protected as an ester, commonly an ethyl or methyl ester. nih.govwikipedia.org The final step in these syntheses is the hydrolysis of the sulfamoyl propanoate ester to yield the desired carboxylic acid. chemguide.co.uk This transformation is typically achieved by heating the ester under reflux with a dilute alkali, such as sodium hydroxide (B78521) solution. chemguide.co.uk Alkaline hydrolysis is often preferred over acid-catalyzed hydrolysis because the reaction is irreversible, and the resulting carboxylate salt can be easily separated from the alcohol byproduct before being protonated with a strong acid to give the final product. chemguide.co.uk
Novel Synthetic Approaches and Derivatization Strategies for Sulfamoyl Compounds
Recent advancements in synthetic chemistry have provided new tools for the construction and functionalization of sulfamoyl compounds, offering improved efficiency, milder reaction conditions, and access to novel derivatives.
Application of Advanced Coupling Chemistries, including Sulfur-Fluoride Exchange (SuFEx)
Sulfur-Fluoride Exchange (SuFEx) chemistry, a new generation of click chemistry, has emerged as a powerful tool for the synthesis of sulfonamides and related compounds. ccspublishing.org.cn SuFEx reactions involve the exchange of a sulfur-fluoride bond with other nucleophiles, such as amines, to form robust S-N linkages. ccspublishing.org.cnnih.gov This methodology has been applied to the synthesis of a wide array of nitrogen-based S(VI) compounds, including sulfonamides, sulfamides, and sulfamates, often under mild, room-temperature conditions. nih.govacs.org The stability of sulfonyl fluorides compared to the more reactive sulfonyl chlorides makes them attractive precursors. acs.org The development of new reagents and catalytic systems, such as the use of Ca(NTf2)2/DABCO, has further expanded the scope and utility of SuFEx for creating diverse molecular connections. nih.govacs.org This approach has found applications in various fields, from drug discovery to materials science. ccspublishing.org.cnnih.gov
Strategic Functionalization at the Phenyl Ring Moiety
The phenyl ring of this compound offers a site for further chemical modification to generate a wide range of analogs with potentially altered properties. Strategic functionalization can be achieved through various aromatic substitution reactions. For instance, electrophilic aromatic substitution allows for the introduction of a variety of substituents onto the phenyl ring. The synthesis of N-arylsulfonamides can also be achieved through copper-catalyzed Chan-Evans-Lam cross-coupling reactions between aminobenzenesulfonamides and arylboronic acids, with the reaction conditions dictating whether N-arylation occurs on the amino or sulfonamide nitrogen. thieme-connect.com These derivatization strategies are crucial for structure-activity relationship studies and the development of compounds with tailored characteristics.
Modifications and Derivatization of the Propanoic Acid Chain
The propanoic acid moiety of this compound offers a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. The primary routes for derivatization involve reactions of the carboxylic acid group, such as esterification and amidation.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various established methods. Fischer esterification, which involves reacting the N-sulfonylated amino acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common approach. For instance, the reaction with lower monohydric alcohols such as methanol, ethanol (B145695), or 1-propanol (B7761284) can yield the corresponding methyl, ethyl, or propyl esters. The reactivity of the alcohol generally follows the order of 1-butanol (B46404) > 1-propanol > ethanol > 2-propanol, influenced by both steric hindrance and the nucleophilicity of the alcohol oxygen. ceon.rs The yield of these reactions can be optimized by adjusting the molar ratio of the acid to the alcohol and the reaction temperature. ceon.rs
Alternatively, N-protected amino acid esters can be synthesized from N-hydroxysuccinimide esters by reacting them with an alcohol in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). libretexts.org This method is advantageous as N-hydroxysuccinimide esters of N-protected amino acids are often stable and commercially available. libretexts.org
Amide Formation: The carboxylic acid can also be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. libretexts.org Direct reaction is often slow, but the use of coupling reagents can facilitate this transformation. libretexts.orgmasterorganicchemistry.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as N-hydroxybenzotriazole (HOBt). masterorganicchemistry.comnih.gov These reagents form a reactive "active ester" intermediate that is readily attacked by the amine to form the amide bond. masterorganicchemistry.com For example, the reaction of 3-phenylpropionic acid with various amines in the presence of a zirconium catalyst has been shown to produce the corresponding amides in good yields. rsc.org
| Derivative Type | Reagents and Conditions | Product |
| Ester | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Methyl 3-(phenylsulfamoyl)propanoate, Ethyl 3-(phenylsulfamoyl)propanoate |
| Amide | Amine (e.g., Aniline, Morpholine), Coupling Agent (e.g., DCC, EDC), Solvent (e.g., p-xylene) | N-Aryl-3-(phenylsulfamoyl)propanamide, N-Morpholinyl-3-(phenylsulfamoyl)propanamide |
Mechanistic Insights into Sulfamoyl Group Formation and Reactivity
The formation of the sulfamoyl linkage and its subsequent reactivity are governed by fundamental principles of nucleophilic substitution and the electronic nature of the sulfonyl group.
Nucleophilic Attack Pathways on Activated Sulfonyl Species
The synthesis of this compound typically involves the nucleophilic attack of the amino group of β-alanine on an activated benzenesulfonyl species, most commonly benzenesulfonyl chloride. This reaction proceeds via a nucleophilic substitution at the sulfur atom.
The mechanism is analogous to the well-established reactions of amines with sulfonyl chlorides. The nitrogen atom of the β-alanine acts as the nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This attack leads to the formation of a transient pentacoordinate intermediate or a transition state, followed by the departure of the chloride leaving group. The presence of a base is typically required to neutralize the hydrochloric acid generated during the reaction and to deprotonate the amino group, thereby increasing its nucleophilicity.
The reactivity of arenesulfonyl chlorides in such nucleophilic substitution reactions is influenced by the substituents on the aromatic ring. Electron-donating groups on the phenyl ring can increase the electron density on the sulfur atom, potentially slowing down the nucleophilic attack. Conversely, electron-withdrawing groups can enhance the electrophilicity of the sulfur atom, facilitating the reaction.
Stereochemical Considerations in Synthetic Pathways
Since β-alanine is an achiral molecule, the direct reaction with benzenesulfonyl chloride does not introduce a chiral center. However, if a chiral derivative of β-alanine or a chiral sulfonylating agent were used, the stereochemical outcome of the reaction would become a critical consideration.
In the synthesis of N-sulfonylated α-amino acids, where the α-carbon is chiral, the reaction conditions can influence the stereochemical integrity of the product. While the N-sulfonylation of L-valine under Schotten-Baumann conditions has been shown to proceed without racemization at the α-carbon, the potential for epimerization exists, particularly under harsh basic conditions. rsc.org This is because the sulfonamide proton is acidic, and its removal could potentially lead to the formation of a carbanion at the α-position, which could then racemize. However, deprotonation at the sulfonamide nitrogen is generally more favorable. rsc.org
The development of stereoselective methods for the synthesis of N-sulfonylated amino acids is an active area of research, often employing chiral catalysts or auxiliaries to control the stereochemical outcome.
Chemical Reactivity and Transformation Pathways of the Sulfamoyl Linkage
The sulfamoyl linkage in this compound and its derivatives is a robust functional group, but it can undergo specific chemical transformations under certain conditions.
Oxidation Reactions and Product Formation
The sulfur atom in the sulfamoyl group is in a high oxidation state (+6) and is generally resistant to further oxidation under standard conditions. However, the nitrogen atom of the sulfonamide can be a site for oxidative reactions. For instance, the oxidation of N-aryl-N-(arylsulfonyl)hydroxylamines, which are structurally related to N-phenylsulfamoyl compounds, can lead to the formation of NNO-trisubstituted hydroxylamines. google.com
While direct oxidation of the sulfamoyl nitrogen in this compound is not extensively documented, it is conceivable that under strong oxidizing conditions, transformation of the N-H bond could occur. Kinetic studies on the oxidation of alanine (B10760859) by N-chlorosuccinimide have shown that the reaction proceeds via the formation of an intermediate complex, with the rate being dependent on the pH and the concentration of the oxidizing agent. researchgate.net Such studies on N-sulfonylated amino acids could provide insights into the potential oxidative pathways for this compound.
Photochemical Transformations and Stability Considerations
The photochemical stability of sulfonamides is an important consideration, particularly for compounds with potential biological applications. The photolysis of N-methyl and N-acetyl substituted amino acids has been studied, revealing that UV irradiation can lead to the rupture of the C-N bond and the formation of radical species. nih.gov
In the context of N-phenylsulfamoyl compounds, the presence of the phenyl ring introduces a chromophore that can absorb UV light. The photochemical behavior of such compounds can involve cleavage of the S-N bond. For example, the photolysis of N-phenyl dibenzothiophene (B1670422) sulfoximine, a related N-aryl sulfamoyl compound, results in S-N photocleavage to generate a phenyl nitrene intermediate. ceon.rs This suggests that irradiation of this compound could potentially lead to the cleavage of the N-S bond, generating a phenylsulfamoyl radical and a propanoic acid radical, which could then undergo further reactions. The stability of β-alanine to gamma radiation has been studied, showing that it is relatively resistant to degradation at sterilizing doses, which is relevant for potential applications where sterilization is required. nih.gov
Acid-Base Equilibria and Deprotonation Effects on Reactivity
The chemical behavior of this compound is significantly influenced by its acid-base properties. The molecule possesses two acidic protons: one on the carboxylic acid group and another on the sulfonamide nitrogen. The relative acidity of these protons and the resulting deprotonation play a central role in the compound's reactivity and its interactions in various chemical and biological systems.
The primary acidic site is the carboxylic acid proton. Carboxylic acids are known to be moderately acidic due to the resonance stabilization of the resulting carboxylate anion. britannica.com The presence of the electron-withdrawing phenylsulfamoyl group is expected to increase the acidity of the propanoic acid moiety compared to unsubstituted propanoic acid (pKa ≈ 4.87). This is due to the inductive effect of the sulfonyl group, which helps to stabilize the negative charge on the carboxylate ion. libretexts.org
The sulfonamide proton is generally less acidic than the carboxylic acid proton. However, its acidity can be enhanced by the electronic effects of the phenyl group. Deprotonation of the sulfonamide nitrogen results in a sulfonamidate anion, which can also be stabilized by resonance.
The Henderson-Hasselbalch equation can be used to determine the ratio of the ionized to non-ionized forms of the carboxylic acid at a specific pH. auburn.edu At physiological pH (around 7.4), the carboxylic acid group will be almost completely deprotonated, existing as the carboxylate anion. This ionization significantly increases the water solubility of the compound. auburn.edu
Table 1: Estimated Acid-Base Properties of this compound
| Functional Group | Estimated pKa | Predominant form at pH 7.4 |
| Carboxylic Acid | 3.5 - 4.5 | Deprotonated (carboxylate) |
| Sulfonamide | 9 - 11 | Protonated |
The deprotonation of this compound has a profound effect on its reactivity. The carboxylate anion is a nucleophile and can participate in various nucleophilic substitution and addition reactions. For instance, it can react with electrophiles such as alkyl halides to form esters.
Deprotonation of the sulfonamide nitrogen, which typically requires a stronger base, generates a nitrogen-centered anion. This anion is also nucleophilic and can be involved in reactions such as N-alkylation or N-acylation. The relative reactivity of the carboxylate and sulfonamidate anions depends on the specific reaction conditions, including the solvent, temperature, and the nature of the electrophile.
In chemical transformations, the selective deprotonation of either the carboxylic acid or the sulfonamide is key. The use of a mild base will selectively deprotonate the more acidic carboxylic acid group, allowing for reactions at the carboxylate. In contrast, a strong base, such as sodium hydride, would be required to deprotonate the sulfonamide, enabling subsequent reactions at the nitrogen atom.
The interplay between the two acidic sites can also lead to intramolecular reactions. For example, under certain conditions, the carboxylate could potentially act as an intramolecular catalyst for reactions involving the sulfonamide group. The specific conformation of the molecule would play a crucial role in the feasibility of such intramolecular processes.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Applications
Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by measuring the vibrations of its bonds.
FTIR spectroscopy is a powerful technique for identifying the characteristic functional groups within 3-(phenylsulfamoyl)propanoic acid. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the bonds in the molecule. For N-phenylbenzenesulfonamide, a related compound, key vibrational frequencies have been identified and can be extrapolated to predict the spectrum of this compound. nih.gov
The most prominent bands in the FTIR spectrum are expected to arise from the sulfonyl (SO₂), amine (N-H), and carboxyl (COOH) groups. The asymmetric and symmetric stretching vibrations of the SO₂ group in sulfonamides typically appear in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide group is expected to be observed as a band around 3300-3200 cm⁻¹. rsc.org The carboxylic acid functional group will exhibit a very broad O-H stretching band from 3300 to 2500 cm⁻¹ and a strong C=O stretching absorption between 1725 and 1700 cm⁻¹. nih.govrsc.org
Table 1: Predicted FTIR Spectral Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | 3300 - 2500 (broad) | Carboxylic Acid |
| N-H Stretch | 3300 - 3200 | Sulfonamide |
| C-H Stretch (Aromatic) | 3100 - 3000 | Phenyl Group |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Propanoic Acid Chain |
| C=O Stretch | 1725 - 1700 | Carboxylic Acid |
| SO₂ Asymmetric Stretch | 1370 - 1330 | Sulfonamide |
| SO₂ Symmetric Stretch | 1180 - 1160 | Sulfonamide |
| C-N Stretch | 1350 - 1250 | Sulfonamide |
| S-N Stretch | 914 - 895 | Sulfonamide |
Note: The predicted values are based on data from related sulfonamide and carboxylic acid compounds. nih.govrsc.org
FT-Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For sulfonamides, the molecular and structural information contained in Raman spectra allows for high selectivity. nih.gov The symmetric stretching of the SO₂ group, which is often weak in the IR spectrum, typically gives a strong band in the Raman spectrum. The aromatic ring vibrations of the phenyl group are also well-defined in the Raman spectrum, appearing in the 1600-1400 cm⁻¹ region. researchgate.net
Table 2: Predicted FT-Raman Spectral Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| C-H Stretch (Aromatic) | 3100 - 3050 | Phenyl Group |
| C=O Stretch | 1720 - 1680 | Carboxylic Acid |
| Aromatic Ring Stretch | 1600 - 1400 | Phenyl Group |
| SO₂ Symmetric Stretch | 1180 - 1160 | Sulfonamide |
| S-N Stretch | 920 - 890 | Sulfonamide |
Note: The predicted values are based on data from related sulfonamide compounds. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the precise structure of this compound can be pieced together.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. For this compound, distinct signals are expected for the protons of the phenyl ring, the N-H proton of the sulfonamide, the protons of the propanoic acid chain, and the acidic proton of the carboxyl group. The aromatic protons will typically appear in the downfield region of 7.0-8.0 ppm. rsc.orgchemicalbook.com The N-H proton signal is often broad and its chemical shift can vary, but in related N-phenylbenzenesulfonamides, it is observed around 10.60 ppm in DMSO. rsc.org The protons of the propanoic acid chain will appear as multiplets in the upfield region, typically between 2.0 and 4.0 ppm. The acidic proton of the carboxylic acid is highly deshielded and is expected to appear as a broad singlet at a very downfield chemical shift, often above 10 ppm.
The ¹³C NMR spectrum reveals the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-180 ppm. The carbons of the phenyl ring will resonate in the 120-140 ppm range. The aliphatic carbons of the propanoic acid chain will be found in the upfield region of the spectrum. rsc.org
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| COOH | > 10 | broad singlet |
| N-H | ~10.6 | singlet |
| Aromatic H | 7.0 - 8.0 | multiplets |
| -CH₂- (adjacent to SO₂NH) | 3.5 - 4.0 | triplet |
| -CH₂- (adjacent to COOH) | 2.5 - 3.0 | triplet |
Note: The predicted values are based on data from related N-phenylsulfonamide and propanoic acid derivatives. The exact chemical shifts and multiplicities will depend on the solvent and the specific coupling constants. rsc.orgchemicalbook.com
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 170 - 180 |
| Aromatic C (ipso to S) | 135 - 145 |
| Aromatic C | 120 - 135 |
| -CH₂- (adjacent to SO₂NH) | 40 - 50 |
| -CH₂- (adjacent to COOH) | 30 - 40 |
Note: The predicted values are based on data from related N-phenylsulfonamide and propanoic acid derivatives. rsc.org
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons in the propanoic acid chain. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms. The most crucial 2D NMR experiment for this molecule would be HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons that are two or three bonds apart. This would be instrumental in connecting the phenylsulfamoyl group to the propanoic acid moiety. For instance, correlations between the protons of the methylene (B1212753) group adjacent to the nitrogen and the ipso-carbon of the phenyl ring would confirm the N-S-C linkage.
The chemical shifts of the protons and carbons in this compound are influenced by the electronic environment. The electron-withdrawing nature of the sulfonyl group causes the attached phenyl ring protons and carbons to be deshielded, shifting their signals downfield in the NMR spectra. tandfonline.com Similarly, the electronegative oxygen atoms of the carboxyl group deshield the adjacent methylene protons and the carbonyl carbon. The specific substitution pattern on the phenyl ring would further modulate the chemical shifts of the aromatic protons and carbons, providing more detailed structural information.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry serves as a powerful tool for confirming the molecular weight and probing the structural integrity of this compound through fragmentation analysis.
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides the precise molecular weight of a compound, allowing for the determination of its elemental composition. For this compound, the monoisotopic mass is calculated to be 214.02998 g/mol . epa.gov This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. The molecular formula is established as C9H10O4S. epa.gov
Characteristic Fragmentation Patterns
The fragmentation of this compound in a mass spectrometer is expected to follow predictable pathways based on the functional groups present. The initial ionization would form the molecular ion [M]•+. Subsequent fragmentation would likely involve several key cleavages.
A prominent fragmentation pathway for carboxylic acids is the loss of the hydroxyl radical (•OH), resulting in an [M-17]+ fragment, and the loss of the entire carboxyl group (•COOH), leading to an [M-45]+ fragment. miamioh.edu In the case of propanoic acid itself, the molecular ion peak is relatively stable, but fragments corresponding to the loss of various parts of the alkyl chain and the carboxyl group are observed. docbrown.infonist.gov
For this compound, cleavage of the C-C bond adjacent to the carboxylic acid is anticipated. Additionally, fragmentation of the sulfonamide group is a key diagnostic feature. The S-N bond and the S-C (phenyl) bond can undergo cleavage. The fragmentation of aryl sulfonamides often involves the loss of SO2. The presence of the phenyl ring leads to the formation of stable aromatic fragment ions. For instance, in aromatic ketones, loss of the alkyl radical upon α-cleavage is common, followed by the loss of CO. miamioh.edu While not a ketone, the phenyl group in this compound would stabilize adjacent carbocations formed during fragmentation.
A proposed fragmentation pathway could involve the initial loss of the propanoic acid side chain or parts of it, followed by fragmentation of the remaining phenylsulfamoyl moiety. The study of related compounds like 3-(3-methoxyphenyl)propanoic acid shows characteristic fragmentation patterns that can be used for comparison. nist.gov
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | m/z (Nominal) |
| [M-OH]+ | [C9H9O3S]+ | 197 |
| [M-COOH]+ | [C8H9O2S]+ | 169 |
| [C6H5SO2]+ | Phenylsulfonyl cation | 141 |
| [C6H5]+ | Phenyl cation | 77 |
This table is predictive and based on the fragmentation of similar chemical structures.
Electronic Spectroscopy (UV-Vis) and Chromophore Analysis
The electronic absorption properties of this compound are determined by its chromophoric system, which is primarily the substituted benzene (B151609) ring. The UV-Vis spectrum provides insights into the electronic transitions within the molecule.
The main chromophore in this compound is the phenylsulfamoyl group. The benzene ring itself exhibits characteristic absorption bands in the ultraviolet region. The electronic transitions are typically π → π* transitions. The substitution on the benzene ring by the sulfamoylpropanoic acid group will influence the position and intensity of these absorption bands.
In comparison, the UV/Visible spectrum of hydrocinnamic acid (3-phenylpropanoic acid) provides a reference for the absorption of a similar structural backbone. nist.gov Studies on 2-phenylpropanoic acid have shown absorption bands around 228 nm and 257 nm, which are attributed to electronic transitions within the phenyl group. researchgate.net The sulfamoyl group, being an electron-withdrawing group, is expected to cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) and a change in the molar absorptivity (a hyperchromic or hypochromic effect) compared to unsubstituted benzene.
The interaction of the chromophore with the solvent can also lead to shifts in the absorption bands. The study of related molecules like 2-(4-isobutylphenyl)propanoic acid has utilized UV-Vis spectroscopy to analyze electronic properties. acs.org
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related sulfonamide structures offers significant insights into its likely solid-state conformation and packing.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, N-H⋯O contacts)
The crystal packing of sulfonamides is predominantly driven by strong intermolecular hydrogen bonds. nih.gov The sulfonamide group itself contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the sulfonyl oxygens). The carboxylic acid group of the propanoic acid moiety provides another strong hydrogen bond donor (O-H) and acceptor (C=O).
Therefore, in the crystalline state, this compound is expected to form an extensive network of hydrogen bonds. The most common hydrogen bonding motifs in sulfonamides involve the N-H group and the sulfonyl oxygen atoms, forming N-H⋯O interactions. iucr.org These interactions can lead to the formation of chains or more complex three-dimensional networks. researchgate.net
Table 2: Expected Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor |
| Hydrogen Bond | N-H (sulfonamide) | O=S (sulfonamide) |
| Hydrogen Bond | O-H (carboxylic acid) | O=C (carboxylic acid) |
| Hydrogen Bond | O-H (carboxylic acid) | O=S (sulfonamide) |
| Hydrogen Bond | N-H (sulfonamide) | O=C (carboxylic acid) |
| π-π Stacking | Phenyl ring | Phenyl ring |
Conformational Analysis in the Crystalline State
The conformation of the this compound molecule in the crystalline state will be a result of minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions. The rotational freedom exists around several single bonds, including the C-S bond, the S-N bond, and the C-C bonds of the propanoic acid chain.
Rotational Spectroscopy for Gas-Phase Structural and Dynamical Properties of Sulfonamide Model Compounds
Rotational spectroscopy has emerged as a powerful technique for the precise determination of the molecular structures and conformational preferences of molecules in the gas phase. This method provides highly accurate rotational constants and information on intramolecular dynamics, offering a unique window into the intrinsic properties of molecules, free from intermolecular interactions present in the condensed phase. In the context of sulfonamides, rotational spectroscopy studies on model compounds like benzenesulfonamide (B165840) and its derivatives have provided fundamental insights into their three-dimensional structures and the subtle forces that govern their shapes. nih.govkcl.ac.uk
A significant investigation into the gas-phase structures of benzenesulfonamide (BSA), para-toluenesulfonamide (PTS), ortho-toluenesulfonamide (OTS), and the bioactive molecule sulfanilamide (B372717) (SUA) utilized rotational spectroscopy to unravel their conformational landscapes. nih.govkcl.ac.uk This research was instrumental in defining the influence of different substituents on the molecular structure. The study employed a combination of Stark modulated Free-Jet Absorption Millimeter Wave (FJ-AMMW) spectroscopy in the 59.6–74.4 GHz range and Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy in the 2–8 GHz frequency range. mdpi.com
For all the studied species, the analysis of the hyperfine structure arising from the ¹⁴N nucleus was critical. The nuclear quadrupole coupling constants derived from this analysis are highly sensitive to the electronic environment of the nitrogen atom and the orientation of the principal inertial axes, thereby providing an unambiguous identification of the observed conformers. nih.govmdpi.com
A key finding across these model compounds, with the exception of ortho-toluenesulfonamide, is that the amino group of the sulfonamide moiety adopts a conformation where it is perpendicular to the plane of the benzene ring, with the amino hydrogens eclipsing the oxygen atoms of the sulfonyl group. nih.govkcl.ac.ukmdpi.com In the case of ortho-toluenesulfonamide, a weak attractive interaction between the nitrogen lone pair and the methyl hydrogen atoms leads to a gauche orientation of the amino group. nih.govkcl.ac.ukmdpi.com
Furthermore, for benzenesulfonamide, the determination of partial substitution (rₛ) and effective (r₀) structures was made possible by measuring the rotational constants of the parent molecule and its deuterated isotopologues (where one or both hydrogens of the amino group were replaced by deuterium). nih.govkcl.ac.ukmdpi.com In ortho-toluenesulfonamide, the analysis was extended to include the vibration-rotation hyperfine structure associated with the torsion of the methyl group, which allowed for the determination of the barrier to internal rotation of the methyl group. nih.govkcl.ac.ukmdpi.com
These gas-phase structural studies are crucial as they reveal the inherent conformational preferences of these molecules. When compared with structures found in the Protein Data Bank (PDB), it becomes evident that the bioactive conformations adopted by these molecules within biological receptors often differ from their lowest energy shapes in the isolated state. nih.govkcl.ac.uk This suggests that the energy required to adopt the bioactive conformation is compensated for by the favorable interactions established within the receptor binding site. nih.govkcl.ac.uk
The detailed spectroscopic parameters obtained from these studies provide a benchmark for theoretical calculations and a deeper understanding of the structure-activity relationships of this important class of compounds.
The experimental investigation of benzenesulfonamide and its derivatives yielded precise spectroscopic constants that are fundamental to understanding their gas-phase structure and dynamics. The rotational constants (A, B, C), centrifugal distortion constants, and ¹⁴N nuclear quadrupole coupling constants (χaa, χbb, χcc) for the most stable conformers are presented below.
Spectroscopic Constants for Benzenesulfonamide (BSA) and its Isotopologues
| Parameter | BSA | BSA-ND | BSA-ND₂ |
| A (MHz) | 2018.8359(13) | 1968.1729(12) | 1919.8631(14) |
| B (MHz) | 913.43553(62) | 909.11663(56) | 904.38209(66) |
| C (MHz) | 647.90099(47) | 640.83173(43) | 633.91185(49) |
| χaa (MHz) | -1.583(11) | -1.670(10) | -1.747(12) |
| χbb (MHz) | -0.689(13) | -0.590(12) | -0.499(14) |
| χcc (MHz) | 2.272(13) | 2.260(12) | 2.246(14) |
| Data sourced from Vigorito, A., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2820. nih.gov |
Spectroscopic Constants for para-toluenesulfonamide (PTS)
| Parameter | Value |
| A (MHz) | 1655.8576(21) |
| B (MHz) | 664.1206(10) |
| C (MHz) | 492.3524(11) |
| χaa (MHz) | -1.611(11) |
| χbb (MHz) | -0.669(15) |
| χcc (MHz) | 2.280(15) |
| Data sourced from Vigorito, A., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2820. nih.gov |
Spectroscopic Constants for ortho-toluenesulfonamide (OTS)
| Parameter | Value |
| A (MHz) | 1612.3924(12) |
| B (MHz) | 925.79584(92) |
| C (MHz) | 641.59762(70) |
| χaa (MHz) | -1.332(11) |
| χbb (MHz) | -0.999(12) |
| χcc (MHz) | 2.331(12) |
| Data sourced from Vigorito, A., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2820. nih.gov |
Spectroscopic Constants for Sulfanilamide (SUA)
| Parameter | Value |
| A (MHz) | 1851.5280(11) |
| B (MHz) | 674.52620(49) |
| C (MHz) | 509.31742(39) |
| χaa (MHz) | -1.679(10) |
| χbb (MHz) | -0.627(12) |
| χcc (MHz) | 2.306(12) |
| Data sourced from Vigorito, A., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2820. nih.gov |
Computational and Theoretical Studies of 3 Phenylsulfamoyl Propanoic Acid
Quantum Chemical Methods for Electronic Structure and Properties
The foundation of computational analysis for a molecule like 3-(phenylsulfamoyl)propanoic acid lies in solving the Schrödinger equation. However, for a multi-atom system, exact solutions are not feasible, necessitating the use of approximate methods. The primary goals are to determine the molecule's minimum energy geometry and to calculate its electronic properties, such as orbital energies and charge distribution.
Density Functional Theory (DFT) Calculations and Hybrid Functionals (e.g., B3LYP)
Density Functional Theory (DFT) has become the most popular and versatile computational method in quantum chemistry due to its favorable balance of accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density.
A key aspect of DFT is the choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. Hybrid functionals, which incorporate a portion of the exact exchange energy from Hartree-Fock theory with approximations for the remaining exchange and correlation energies, are widely used. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is one of the most common and well-benchmarked hybrid functionals. researchgate.net Studies on related propanoic acid derivatives frequently utilize B3LYP to predict molecular structures, vibrational frequencies, and electronic properties with high accuracy. chemrxiv.orgcaymanchem.com For instance, in the analysis of 3,5-bistrifluoromethylhydrocinnamic acid, DFT calculations at the B3LYP level were essential for interpreting structural features and interaction energies. caymanchem.com Similarly, research on other butanoic and propanoic acid derivatives has successfully employed B3LYP for geometry optimization and the calculation of reactivity descriptors. chemrxiv.org
Hartree-Fock and Post-Hartree-Fock Approaches
The Hartree-Fock (HF) method is a foundational ab initio approach that provides a starting point for more complex calculations. researchgate.net It solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle but neglects the correlated motion of electrons. researchgate.netarxiv.org Consequently, HF calculations systematically overestimate the total energy and can be less accurate than DFT for many properties.
Despite its limitations, HF is valuable, often serving as a reference and the initial step for more sophisticated post-Hartree-Fock methods. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, systematically improve upon the HF solution by including electron correlation, leading to highly accurate results, albeit at a significantly higher computational cost. Comparative studies on similar molecules, like 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid, have shown that while HF provides a basic description, DFT methods like B3LYP offer results in much better agreement with experimental data, particularly for systems with internal hydrogen bonding. researchgate.net
Basis Set Selection and Level of Theory Considerations
The "level of theory" in a computational study refers to the combination of the chosen method (e.g., B3LYP, HF) and the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set is critical and dictates the flexibility the calculation has to describe the distribution of electrons around the nuclei.
Commonly used basis sets belong to the Pople family, such as 6-31G* or 6-311++G(d,p). researchgate.net The numbers and letters in this notation describe the composition of the basis set:
6-311G : Indicates a triple-zeta valence basis set, providing more flexibility for valence electrons.
+ : Diffuse functions are added to better describe loosely bound electrons, important for anions or weak interactions.
(d,p) : Polarization functions (d-functions on heavy atoms, p-functions on hydrogens) are included to allow for non-spherical electron density distribution, which is crucial for describing chemical bonds accurately.
For higher accuracy, correlation-consistent basis sets developed by Dunning, such as aug-cc-pVDZ, are also employed, particularly for calculating interaction energies. caymanchem.com The selection involves a trade-off: larger, more flexible basis sets yield more accurate results but dramatically increase computational time. Therefore, the choice of method and basis set must be carefully balanced to achieve the desired accuracy for the property of interest in a computationally feasible manner.
Conformational Analysis and Potential Energy Surfaces
Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable of these structures and the energy barriers that separate them.
Prediction of Stable Conformers and Energetic Preferences
To find the most stable conformers, computational chemists perform a systematic search of the potential energy surface (PES). This involves calculating the energy for various arrangements of the molecule, particularly by rotating the dihedral angles along the flexible bonds. The structures corresponding to energy minima on the PES are the stable conformers.
Below is a hypothetical data table illustrating the kind of results a conformational analysis for this compound might yield, based on key rotatable bonds.
| Conformer | Dihedral Angle 1 (C-C-S-N) | Dihedral Angle 2 (C-C-C-O) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | ~180° (trans) | ~180° (trans) | 0.00 |
| 2 | ~180° (trans) | ~60° (gauche) | 1.5 |
| 3 | ~60° (gauche) | ~180° (trans) | 2.1 |
| 4 | ~60° (gauche) | ~60° (gauche) | 3.5 |
Note: This table is illustrative and does not represent actual calculated data.
Exploration of Torsional and Rotational Barriers
The energy barriers between stable conformers are known as torsional or rotational barriers. These barriers are the energy maxima on the potential energy surface that connect two minima. Knowing the height of these barriers is essential for understanding the molecule's dynamic behavior, such as the rate of interconversion between conformers at a given temperature.
These barriers are calculated using a "relaxed potential energy scan." In this procedure, a specific dihedral angle is systematically varied in small increments (e.g., every 10-15 degrees), and at each step, the rest of the molecule's geometry is optimized to find the lowest possible energy for that constrained arrangement. researchgate.net Plotting the resulting energy against the dihedral angle reveals the energy profile for the rotation, clearly showing the energy minima (stable conformers) and maxima (transition states or rotational barriers). researchgate.netq-chem.com This technique provides a detailed map of the energetic landscape governing the molecule's flexibility. q-chem.com
Electronic Structure Descriptors and Reactivity Analysis
Computational chemistry provides a profound lens through which the electronic characteristics and reactive nature of a molecule can be understood. For this compound, methods such as Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and the Quantum Theory of Atoms in Molecules (QTAIM) would offer a detailed portrait of its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. acs.orgchemrxiv.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, making it the primary site for electrophilic attack. Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the site for nucleophilic attack. cambridge.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests that the molecule is more reactive and can be easily polarized. chemrxiv.org
For a molecule like this compound, Density Functional Theory (DFT) calculations, often using the B3LYP functional, would be employed to determine the energies of these orbitals. The analysis would reveal the spatial distribution of the HOMO and LUMO across the molecule, identifying the phenyl ring, the sulfonamide group, or the propanoic acid moiety as potential centers of reactivity.
Illustrative FMO Data
The following table demonstrates typical values that might be obtained from a DFT calculation for a molecule similar to this compound.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; associated with electron-donating capability. |
| ELUMO | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital; associated with electron-accepting capability. |
| Energy Gap (ΔE) | 5.62 | ELUMO - EHOMO; indicates molecular stability and reactivity. |
This table is for illustrative purposes and does not represent actual calculated data for this compound.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to understand the charge distribution within a molecule and predict its reactive behavior. rsc.org It maps the electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate different charge regions.
Typically, red colors signify regions of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. These areas often correspond to lone pairs on electronegative atoms like oxygen or nitrogen. Blue colors indicate regions of positive electrostatic potential, which are electron-poor and represent likely sites for nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net
For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxyl and sulfonyl groups, and potentially on the nitrogen of the sulfonamide. Positive potential (blue) would be expected around the acidic proton of the carboxyl group and the hydrogen on the sulfonamide nitrogen. This map provides an intuitive guide to how the molecule will interact with other charged or polar species. rsc.org
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org This analysis partitions a molecule into atomic basins and identifies critical points in the electron density where the gradient is zero.
A key feature of QTAIM is the bond critical point (BCP), a saddle point in the electron density that lies on the path of maximum electron density between two bonded nuclei, known as the bond path. pitt.edu The presence of a BCP and a bond path is a necessary and sufficient condition for the existence of a chemical bond between two atoms. uni-muenchen.de
The properties of the electron density at the BCP, such as its magnitude (ρBCP) and its Laplacian (∇²ρBCP), provide quantitative information about the nature of the bond.
Shared-shell (covalent) interactions are typically characterized by a high ρBCP and a negative Laplacian (∇²ρBCP < 0), indicating a concentration of electron density between the nuclei.
Closed-shell interactions , such as ionic bonds, hydrogen bonds, and van der Waals interactions, show a low ρBCP and a positive Laplacian (∇²ρBCP > 0), indicating a depletion of electron density in the internuclear region. researchgate.net
A QTAIM analysis of this compound would characterize every bond in the molecule, confirming the covalent nature of the C-C, C-H, C-S, S=O, S-N, and C=O bonds. It would be particularly insightful for analyzing weaker non-covalent interactions, such as potential intramolecular hydrogen bonds between the carboxylic acid proton and an oxygen of the sulfonyl group, which can influence the molecule's preferred conformation. researchgate.netacs.org
Computational Prediction of Spectroscopic Parameters
Theoretical calculations are invaluable for interpreting and validating experimental spectroscopic data. By simulating spectra, researchers can confirm molecular structures and assign experimental signals to specific atomic or group motions.
Computed NMR Chemical Shifts for Structural Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. However, complex molecules can produce crowded spectra that are difficult to interpret. Computational chemistry offers a powerful tool for predicting NMR chemical shifts (¹H and ¹³C) to aid in spectral assignment.
The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shieldings. These theoretical shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound like tetramethylsilane (B1202638) (TMS). cambridge.org
By comparing the computed chemical shifts with the experimental spectrum, a one-to-one correspondence between signals and specific nuclei (protons or carbons) in the molecule can be established. amercrystalassn.orgpitt.edu This is particularly useful for resolving ambiguities in the assignment of protons and carbons in the phenyl ring and the propanoic acid chain of this compound.
Illustrative Comparison of ¹³C NMR Chemical Shifts (ppm)
The following table provides a hypothetical comparison of experimental and calculated ¹³C NMR chemical shifts.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| C=O | 178.5 | 178.2 | 0.3 |
| C-SO₂ | 55.2 | 54.9 | 0.3 |
| C-COOH | 34.1 | 33.8 | 0.3 |
| Phenyl C1 (ipso-S) | 139.8 | 139.5 | 0.3 |
| Phenyl C4 (para) | 129.5 | 129.3 | 0.2 |
This table is for illustrative purposes and does not represent actual data for this compound.
Electronic Absorption Spectra Modeling
The electronic absorption spectrum of a molecule provides a fingerprint of its electronic structure and is crucial for understanding its behavior in various environments. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and widely used computational tool for predicting and interpreting the electronic absorption spectra of molecules. rsc.orgnih.gov This method allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in the UV-Vis spectrum.
While specific TD-DFT studies exclusively focused on this compound are not extensively available in the public domain, the methodology is well-established for related sulfonamide and propanoic acid derivatives. For instance, TD-DFT calculations have been successfully employed to elucidate the electronic transitions and spectral properties of various organic dyes and bioactive molecules. researchgate.netmdpi.com These studies typically involve optimizing the ground-state geometry of the molecule and then calculating the excited-state properties. The choice of density functional and basis set is critical for obtaining accurate results and is often benchmarked against experimental data where available. nih.gov For this compound, a theoretical study would likely investigate the π→π* and n→π* transitions associated with the phenyl ring and the sulfamoyl and carboxyl groups.
A key aspect of modeling electronic absorption spectra is accounting for the solvent's influence, as it can significantly shift the absorption bands. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used to simulate the bulk solvent effect on the electronic structure. nih.gov More explicit models, which include individual solvent molecules, can provide a more detailed picture of specific solute-solvent interactions.
Molecular Modeling and Dynamics Simulations in Chemical Research
Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of molecules, providing insights into their conformational flexibility, interactions with biological targets, and aggregation properties.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ebi.ac.uk It is extensively used in drug discovery to understand how a ligand, such as a sulfonamide derivative, might interact with a biological target, typically a protein.
While specific molecular docking studies for this compound are not prominently reported, research on other phenylsulfamoyl carboxylic acids has demonstrated their potential to interact with various disease-related protein targets. researchgate.net These studies involve docking the ligand into the active site of the target protein, identified from its crystal structure in the Protein Data Bank (PDB), to predict binding affinity and interaction patterns. ebi.ac.uk The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the sulfonamide group could act as a hydrogen bond donor and acceptor, while the phenyl ring could engage in π-π stacking or hydrophobic interactions within a protein's binding pocket.
The way molecules interact with each other governs their physical properties in the solid state and in solution, including their tendency to aggregate. The study of intermolecular interactions is crucial for understanding crystal packing, solubility, and the formation of self-assembled structures.
The crystal structure of a closely related compound, 3-((3-nitrophenyl)sulfonamido)propanoic acid, reveals the importance of hydrogen bonding and π-π stacking interactions in forming its extended three-dimensional network. researchgate.net In this structure, hydrogen bonds are observed between the carboxylic acid group and nitrogen atoms of adjacent molecules. It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding patterns involving its carboxylic acid and sulfamoyl groups.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.govresearchgate.netnih.gov This method maps the close contacts between molecules, providing a detailed picture of the forces that hold the crystal together. For related organic compounds, Hirshfeld analysis has been used to identify and rank the importance of various interactions, such as H···H, C-H···O, and π-π stacking. nih.govresearchgate.net Such an analysis for this compound would provide quantitative insights into its molecular aggregation behavior.
The deprotonation of the carboxylic acid group in this compound to form the corresponding carboxylate anion would significantly alter its electron density distribution. This change in electron density can have a profound impact on the molecule's reactivity, intermolecular interactions, and biological activity.
Theoretical methods, such as Density Functional Theory (DFT), can be used to model the changes in electron density upon deprotonation. By calculating and visualizing molecular electrostatic potential (MEP) maps, one can identify the regions of the molecule that become more electron-rich or electron-poor. In the case of the 3-(phenylsulfamoyl)propanoate anion, the negative charge would be delocalized over the carboxylate group, making it a stronger hydrogen bond acceptor.
Furthermore, the Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the topology of the electron density and characterizing the nature of chemical bonds and intermolecular interactions. frontiersin.org By analyzing the critical points in the electron density, one can quantify the strength and nature of these interactions, both before and after deprotonation, providing a deeper understanding of how this modification influences the molecule's behavior.
Structure Activity Relationship Sar Investigations in 3 Phenylsulfamoyl Propanoic Acid Derivatives
Impact of Substituents on the Phenyl Ring on Molecular Interactions
The nature and position of substituents on the phenyl ring of 3-(phenylsulfamoyl)propanoic acid derivatives play a pivotal role in modulating their biological activity. The electronic and steric properties of these substituents can significantly influence how the molecule interacts with its biological target.
Research into various classes of phenylsulfonamide-containing compounds has demonstrated that the substitution pattern on the aromatic ring is a key determinant of potency. For instance, in a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives acting as potent PLK4 inhibitors, the substituents on the benzene (B151609) ring were systematically varied to probe the structure-activity relationship within a hydrophobic cavity of the target enzyme. nih.gov
Initially, substitutions at the para-position of the benzene ring were explored. The introduction of a small alkyl group, such as methyl, resulted in high activity. However, as the size of the alkyl substituent increased, the inhibitory activity markedly decreased, suggesting that the binding pocket has a finite volume. A similar trend was observed with halogen substituents at the para-position. While a bromine atom was well-tolerated, the introduction of a larger iodine atom led to a significant drop in activity. This indicates that while some bulk is tolerated, excessive steric hindrance is detrimental to binding. nih.gov
Interestingly, moving the halogen substituents to the meta-position resulted in higher activity compared to the corresponding para-substituted analogs. This suggests that the precise positioning of substituents is crucial for optimal interaction with the target. nih.gov In another study on sulfonamide derivatives as anticancer agents, quantitative structure-activity relationship (QSAR) models revealed that the presence and frequency of certain bonds, as well as properties like mass and polarizability, which are influenced by phenyl ring substituents, are key predictors of anticancer activity. nih.gov
The following table illustrates the effect of substituents on the phenyl ring on the inhibitory activity of a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives against PLK4 kinase. nih.gov
| Compound ID | Substituent on Phenyl Ring | IC₅₀ (nM) |
| K02 | 4-methyl | 12.4 |
| K07 | 4-bromo | 23.6 |
| K11 | 3-methyl | >50 |
| K12 | 3-chloro | 18.2 |
| K13 | 3-bromo | 15.7 |
Role of the Sulfamoyl Linkage Stereochemistry and Conformation
Rotational spectroscopy studies on benzenesulfonamide (B165840) and its derivatives have shown that the sulfonamide group has distinct conformational preferences. In many cases, the amino group of the sulfonamide lies perpendicular to the plane of the benzene ring, with the hydrogen atoms of the amine eclipsing the oxygen atoms of the sulfonyl group. nih.gov This defined geometry can pre-organize the molecule into a conformation that is favorable for binding to its biological target.
The conformation of the S-N bond can be influenced by substituents on both the phenyl ring and the nitrogen atom. For example, in ortho-toluensulfonamide, weak attractive interactions between the nitrogen lone pair and the methyl hydrogens cause the amino group to adopt a gauche orientation. nih.gov This highlights how even subtle changes to the molecule can alter the conformation of the sulfamoyl linkage and, consequently, its biological activity.
Furthermore, the bioactive conformation of a sulfonamide when bound to its target may differ from its preferred conformation in an isolated state. nih.gov A molecule that can readily adopt its bioactive conformation is more likely to be a potent drug. Therefore, understanding the conformational energetics of the sulfamoyl linkage is crucial for drug design.
Importance of the Propanoic Acid Moiety in Biological Recognition and Binding
The propanoic acid moiety is a key pharmacophoric feature in many biologically active molecules, and its role in the context of this compound derivatives is multifaceted. The carboxylic acid group is ionizable at physiological pH, allowing it to form strong ionic interactions, or salt bridges, with positively charged residues like arginine and lysine (B10760008) in a receptor's binding site. nih.govacs.org
Studies on nonsteroidal anti-inflammatory drugs (NSAIDs), many of which contain a propanoic or acetic acid group, have underscored the importance of this acidic function for binding to targets such as serum albumins and cyclooxygenase (COX) enzymes. nih.govacs.orgresearchgate.net Esterification of the carboxylic acid group, which neutralizes its negative charge, has been shown to significantly reduce binding affinity, confirming the crucial role of the carboxylate in anchoring the ligand to the protein. nih.govacs.org
Molecular docking simulations have visualized these interactions, showing the formation of essential salt bridges between the carboxylate group of the ligand and positively charged amino acid residues in the binding pocket. nih.gov Beyond simple ionic interactions, the propanoic acid chain also provides a degree of flexibility, allowing the carboxylate head to orient itself optimally for binding. The length and composition of this chain can influence the positioning of the entire molecule within the binding site.
In the context of this compound derivatives, the propanoic acid moiety is therefore critical for establishing strong binding interactions with the biological target and for ensuring proper orientation of the phenylsulfamoyl portion of the molecule for secondary interactions. The metabolism of propionic acid involves its conversion to propionyl-CoA, which then enters the citric acid cycle, a fundamental energy-producing pathway. drugbank.com
Correlation between Conformational Flexibility and Biological Profile
Research on various classes of bioactive molecules has shown that a certain degree of conformational flexibility can be a prerequisite for activating a receptor, not just binding to it. nih.gov However, excessive flexibility can be detrimental, as the energetic cost of adopting the correct binding conformation may be too high.
The conformational landscape of flexible molecules can be studied using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods like molecular mechanics and molecular dynamics simulations. nih.govtorvergata.it These studies can identify the low-energy conformations of a molecule in solution and provide insights into how it might interact with a biological target.
For sulfonamide-containing compounds, conformational effects have been shown to be a dominating factor in determining biological activity. nih.gov In some cases, the difference in activity between two closely related analogs can be almost entirely attributed to differences in their preferred conformations. The interplay between the phenyl ring, the sulfamoyl linker, and the propanoic acid chain in this compound derivatives creates a complex conformational space. The biological activity of these compounds is therefore intimately linked to their ability to present the key interacting groups in the correct spatial arrangement for optimal binding to their target.
Applications in Chemical Biology Research and Advanced Chemical Probes
Design and Utilization of Sulfamoyl Probes for Protein Labeling and Covalent Modification
The ability to permanently label proteins provides powerful insights into their function, localization, and interactions. Probes derived from sulfamoyl structures, particularly those featuring a sulfonyl fluoride group, have become instrumental in this field. These probes are designed with a reactive "warhead" that can form a stable, covalent bond with specific amino acid residues on a target protein.
Sulfonyl fluorides (SFs) are highly effective electrophilic warheads for chemical probes. rsc.org An electrophilic warhead is a reactive chemical group that seeks out and reacts with electron-rich (nucleophilic) amino acid side chains on proteins. The SF group is considered a "privileged" warhead because it strikes an optimal balance between reactivity and stability. rsc.org It is stable enough to exist in aqueous biological environments without rapid degradation but is sufficiently reactive to form covalent bonds with protein targets. rsc.org
This stability and selective reactivity set sulfonyl fluorides apart from other reactive groups like sulfonyl chlorides, which are more prone to hydrolysis, and acrylamides, which primarily target cysteine residues. rsc.org The underlying chemistry, known as Sulfur(VI) Fluoride Exchange (SuFEx), allows for the substitution of the fluoride atom by a nucleophilic amino acid, creating a stable sulfonyl link. acs.orgacs.org This reliability has made SF-containing probes essential for applications like covalent enzyme inhibition and target identification. rsc.org
A significant advantage of sulfonyl fluoride warheads is their ability to target a broader range of amino acid residues beyond the commonly targeted cysteine. nih.gov This versatility greatly expands the "druggable proteome," allowing researchers to target proteins that lack an accessible cysteine in their binding sites. nih.gov SF probes have been shown to site-selectively engage with several important nucleophilic residues. sigmaaldrich.com
The nucleophilic side chains of lysine (B10760008), tyrosine, and histidine are effective targets for sulfonyl fluoride probes. bohrium.comnih.govacs.org SFs react with these residues to form stable covalent adducts, which is a notable advantage over their interaction with cysteine, where the resulting bond can be unstable. acs.orgresearchgate.net This expanded targeting capability allows for the design of highly specific covalent inhibitors for a wide variety of proteins, including kinases and protein-protein interaction targets. nih.govnih.gov
| Amino Acid Residue | Nucleophilic Group | Bond Formed | Significance in Probe Design |
|---|---|---|---|
| Lysine | Epsilon-amino (-NH₂) | Sulfonamide | Frequently found in enzyme active sites and protein-protein interfaces. bohrium.com |
| Tyrosine | Phenolic hydroxyl (-OH) | Sulfonate ester | Offers an alternative to cysteine for targeting proteins in binding pockets. acs.org |
| Histidine | Imidazole ring | Sulfonyl-imidazole | Important in catalytic activity and protein interactions. bohrium.com |
| Serine / Threonine | Hydroxyl (-OH) | Sulfonate ester | Commonly found in the active sites of hydrolase enzymes. rsc.org |
Development of Chemical Probes for Elucidating Biological Pathways
The utility of a small molecule in chemical biology research extends beyond its immediate therapeutic potential. Compounds with interesting biological activities can serve as foundational scaffolds for the development of sophisticated chemical probes. These probes are indispensable tools designed to investigate and illuminate complex biological pathways, identify novel drug targets, and understand the mechanism of action of bioactive molecules. While 3-(phenylsulfamoyl)propanoic acid itself has not been extensively characterized as a chemical probe, its core structural motifs, particularly the benzenesulfonamide (B165840) group, are pivotal in the design of advanced chemical probes, most notably photoaffinity probes.
Photoaffinity probes are a class of chemical tools engineered to bind to a specific protein target and, upon activation by light, form a permanent covalent bond with it. This allows for the unambiguous identification of the protein target from a complex biological mixture. The design of such probes is a meticulous process, often involving the strategic incorporation of three key elements onto a core scaffold that has known biological activity: a photoreactive group, a reporter tag (like biotin or a fluorescent dye), and a linker.
Recent research has highlighted the successful use of the benzenesulfonamide scaffold in the creation of photoaffinity probes for challenging biological targets. For instance, photoaffinity probes incorporating a nitrobenzenesulfonamide-type linker have been developed to study gamma-secretase, an enzyme implicated in Alzheimer's disease nih.gov. This innovative design features a linker that can be cleaved under specific, mild conditions, facilitating the isolation and identification of the labeled protein subunits after photo-crosslinking nih.gov.
The general workflow for utilizing such a photoaffinity probe to elucidate a biological pathway is a multi-step process, as illustrated in the table below.
| Step | Description | Purpose |
| 1. Probe Design & Synthesis | A known bioactive scaffold (e.g., a benzenesulfonamide derivative) is chemically modified to include a photoreactive group (e.g., benzophenone, diazirine) and a reporter tag (e.g., biotin). | To create a tool that can bind to the target protein, covalently attach to it upon UV irradiation, and be subsequently detected and isolated. |
| 2. Incubation with Biological Sample | The photoaffinity probe is introduced to a complex biological sample, such as a cell lysate or intact cells, allowing it to bind to its specific target protein(s). | To allow for the formation of the non-covalent probe-target complex in a biologically relevant context. |
| 3. Photo-crosslinking | The sample is exposed to UV light of a specific wavelength, activating the photoreactive group on the probe and inducing the formation of a covalent bond with the target protein. | To permanently "trap" the interaction between the probe and its target, enabling subsequent identification. |
| 4. Enrichment of Labeled Proteins | If the probe contains an affinity tag like biotin, the covalently labeled proteins can be selectively captured and purified from the complex mixture using streptavidin-coated beads. | To isolate the target protein(s) of the probe for identification. |
| 5. Proteomic Analysis | The enriched proteins are typically digested into smaller peptides and analyzed by mass spectrometry to determine their identity. | To identify the specific protein(s) that the chemical probe interacts with. |
| 6. Pathway Elucidation | The identification of the target protein provides a critical starting point for further investigation into the biological pathway in which it functions and how the original bioactive molecule exerts its effects. | To understand the molecular mechanisms underlying the observed biological activity of the parent compound. |
This powerful technique allows researchers to move from an observation of a biological effect to a mechanistic understanding at the molecular level. While the development of a specific chemical probe from this compound has not been reported, its structural components are clearly relevant to the cutting-edge strategies employed in modern chemical biology to unravel the complexities of cellular signaling and disease pathways. The principles of chemical probe development, particularly the use of the benzenesulfonamide moiety in photoaffinity labeling, provide a clear roadmap for how such a compound could be leveraged to advance our understanding of biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
